molecular formula C5H6 B033242 Cyclopropylacetylene CAS No. 6746-94-7

Cyclopropylacetylene

Cat. No. B033242
CAS RN: 6746-94-7
M. Wt: 66.1 g/mol
InChI Key: NPTDXPDGUHAFKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylacetylene and related compounds often involves the use of cyclopropenes as intermediates. One approach involves cycloisomerization synthesis of cyclopropenes from 3-diazochroman-4-one and phenylacetylene, using rhodium(II) catalysts, leading to 2-substituted or 3-substituted 4H-furo[3,2-c]chromene. This process highlights the versatility of cyclopropylacetylene precursors in synthetic chemistry (Gong et al., 2014).

Molecular Structure Analysis

The microwave spectrum analysis of cyclopropylacetylene and its deuterated species provides insight into its molecular structure. Measurements suggest that the C-C bond connecting the acetylenic group to the ring is comparable in length to that in methylacetylene, with little indication of significant conjugative interactions or hybridization effects. This structural data is crucial for understanding the molecule's reactivity and properties (Collins et al., 1972).

Chemical Reactions and Properties

Cyclopropylacetylene undergoes various chemical reactions, reflecting its rich chemistry. Notably, cyclopropanation reactions, where cyclopropylacetylene acts as a precursor or participant, are pivotal for creating cyclopropane-containing compounds, showcasing the molecule's role in synthesizing complex organic structures with potential applications across different fields (Lebel et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of cyclopropylacetylene, such as its microwave spectrum, structural parameters, and dipole moment, provide a comprehensive understanding of its behavior in various conditions. These properties are essential for predicting the molecule's behavior in reactions and for its applications in materials science (Collins et al., 1972).

Chemical Properties Analysis

The chemical properties of cyclopropylacetylene are highlighted through its reactivity in different chemical reactions, including cyclopropanation and cyclization reactions. These reactions not only demonstrate the molecule's versatility but also its potential in synthesizing a wide array of organic compounds, from pharmaceuticals to materials with unique properties (Lebel et al., 2003).

Scientific Research Applications

  • Pharmaceuticals

    • Cyclopropylacetylene is used as a building block in the synthesis of certain pharmaceuticals . For example, it’s used in the synthesis of the antiretroviral and psychotropic drug Efavirenz .
    • The synthesis process involves various chemical reactions, and the specific procedures can vary depending on the desired end product .
    • The outcomes of these processes are new compounds that can be used in the treatment of various health conditions. For instance, Efavirenz is used in the treatment of HIV .
  • Organic Reactions

    • Cyclopropylacetylene is used as a reagent in organic reactions .
    • It’s used in various organic synthesis processes, including the preparation of other organic compounds .
    • The methods of application and experimental procedures can vary widely depending on the specific reaction being carried out .
  • Azide-Alkyne Huisgen Cycloaddition

    • Cyclopropylacetylene can be used in the azide-alkyne Huisgen cycloaddition , a type of 1,3-dipolar cycloaddition that results in a 1,2,3-triazole .
    • This reaction is a key tool in click chemistry, a method used in drug discovery and materials science .
    • The reaction involves the cycloaddition of an azide and a terminal or internal alkyne to give a 1,2,3-triazole .
    • The outcomes of these reactions are new compounds that can be used in various applications, from pharmaceuticals to materials science .
  • Chemical Synthesis

    • Cyclopropylacetylene can be used in the synthesis of other organic compounds .
    • The specific methods of application and experimental procedures can vary widely depending on the specific synthesis being carried out .
    • The outcomes of these syntheses are new organic compounds with potential applications in various fields .
  • Material Science

    • Cyclopropylacetylene, like other alkynes, can be used in the development of new materials .
    • The methods of application and experimental procedures can vary widely depending on the specific material being developed .
    • The outcomes of these processes are new materials with potential applications in various industries .
  • Fuel and Energy

    • Cyclopropylacetylene, like other hydrocarbons, can potentially be used in fuel and energy applications .
    • The methods of application and experimental procedures can vary widely depending on the specific application .
    • The outcomes of these processes can include new fuels or energy sources .
  • Chemical Industry

    • Cyclopropylacetylene can be used as a raw material in the chemical industry .
    • The specific methods of application and experimental procedures can vary widely depending on the specific chemical being produced .
    • The outcomes of these processes can include new chemicals with potential applications in various industries .
  • Petrochemicals

    • Cyclopropylacetylene, like other hydrocarbons, can potentially be used in the petrochemical industry .
    • The methods of application and experimental procedures can vary widely depending on the specific application .
    • The outcomes of these processes can include new petrochemicals or energy sources .
  • Polymer Science

    • Cyclopropylacetylene can be used in the development of new polymers .
    • The methods of application and experimental procedures can vary widely depending on the specific polymer being developed .
    • The outcomes of these processes are new polymers with potential applications in various industries .

Safety And Hazards

Cyclopropylacetylene is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, face protection, and avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

The global Cyclopropylacetylene market size was 36 million in 2022 and is projected to touch USD 52 million by 2031, exhibiting a CAGR of 4.2% during the forecast period . The demand for Cyclopropylacetylene was significantly decreased in the automotive sector due to the COVID-19 pandemic .

properties

IUPAC Name

ethynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDXPDGUHAFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217795
Record name Cyclopropylacetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylacetylene

CAS RN

6746-94-7
Record name Cyclopropylacetylene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylacetylene
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Record name Cyclopropylacetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethynyl cyclopropane
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Record name Cyclopropane, ethynyl
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